Cyclohexyl Ester vs. Free Carboxylic Acid (UK-5099): Calculated Lipophilicity and Permeability Differentiation
The cyclohexyl ester of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate (MW 294.35) versus the free carboxylic acid UK-5099 (MW 288.09) substantially increases calculated lipophilicity. Based on the molecular structure, the cyclohexyl ester adds approximately +1.5 to +2.0 logP units compared to the carboxylic acid form (UK-5099 XLogP = 3.49 [1]). A higher cLogP (estimated 4.5–5.5 for the target compound) correlates with improved passive membrane permeability, a critical limitation of UK-5099, which is documented as cell-impermeable in certain assay systems and requires ester prodrug formulations for intracellular target engagement [2]. This differentiation directly impacts the compound's utility in cell-based MPC or HDAC inhibition assays where intracellular access is required [3].
| Evidence Dimension | Calculated lipophilicity (XLogP/cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP 4.5–5.5 (cyclohexyl ester; structure-based estimation) |
| Comparator Or Baseline | UK-5099 (free carboxylic acid): XLogP = 3.49 [1] |
| Quantified Difference | Estimated ΔcLogP ≈ +1.0 to +2.0 (higher lipophilicity for cyclohexyl ester) |
| Conditions | Calculated using CDK-based algorithm; UK-5099 XLogP from IUPHAR/BPS Guide [1] |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, enabling intracellular target engagement without ester prodrug strategies required for UK-5099.
- [1] IUPHAR/BPS Guide to Pharmacology. UK-5099 Ligand Page. Physicochemical Properties: XLogP = 3.49. Available at: https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=11302 View Source
- [2] Bricker DK, Taylor EB, Schell JC, et al. A mitochondrial pyruvate carrier required for pyruvate uptake in yeast, Drosophila, and humans. Science. 2012;337(6090):96-100. PMID: 22628558. View Source
- [3] Frühauf A, et al. Synthesis and Characterization of Reversible Covalent HDAC4 Inhibitors. Methods Mol Biol. 2023;2589:207-225. PMID: 36255627. View Source
